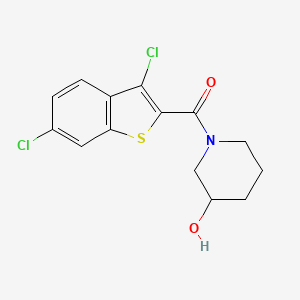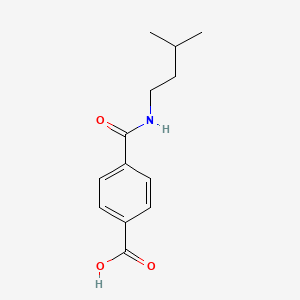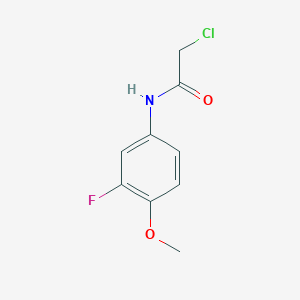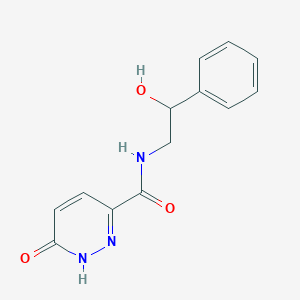
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one, commonly known as 4-Chloro-4'-hydroxybenzophenone (4-CHBP), is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzophenone and is synthesized using specific methods.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one involves the generation of ROS upon activation by light. These ROS can cause damage to cellular components, leading to cell death. In the case of cancer cells, the ROS generated by 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can induce apoptosis, a programmed cell death, leading to the elimination of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one are related to its ability to generate ROS. ROS can cause oxidative stress, which can lead to cell damage or death. However, in the case of cancer cells, the ROS generated by 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can induce apoptosis, leading to the elimination of cancer cells. 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has also shown to have antibacterial properties, which can lead to the inhibition of bacterial growth.
実験室実験の利点と制限
The advantages of using 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in lab experiments include its ability to act as a photosensitizer and generate ROS upon activation by light. This property can be utilized in the study of PDT and the treatment of cancer. Additionally, 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has shown to have antibacterial properties, which can be useful in the study of bacterial infections. The limitations of using 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in lab experiments include the potential for cell damage or death due to the generation of ROS. Additionally, the use of light to activate 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one. One direction is the optimization of the synthesis method to produce higher yields of pure compound. Another direction is the study of the potential use of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in the treatment of bacterial infections. Additionally, the use of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in combination with other treatment modalities, such as chemotherapy, can be explored. Finally, the development of new photosensitizers based on the structure of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can be investigated to improve the efficacy and safety of PDT.
Conclusion:
In conclusion, 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is a chemical compound that has potential applications in scientific research. Its ability to act as a photosensitizer and generate ROS upon activation by light has made it an attractive compound for the study of PDT and the treatment of cancer. Additionally, its antibacterial properties make it a potential candidate for the treatment of bacterial infections. The optimization of the synthesis method and the exploration of new treatment modalities can further improve the efficacy and safety of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one.
合成法
The synthesis of 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is a multistep process that involves the reaction of 4-chlorophenol with 4-hydroxypiperidine in the presence of a catalyst. The resulting product is then reacted with 2-methylpropanone-1 to obtain 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one. This synthesis method has been optimized to produce high yields of pure compound.
科学的研究の応用
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has been widely used in scientific research due to its ability to act as a photosensitizer. It is used in the study of photodynamic therapy (PDT), a non-invasive treatment for cancer. 2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one can be activated by light and can generate reactive oxygen species (ROS) that can damage cancer cells. This compound has also been studied for its potential use in the treatment of bacterial infections, as it has shown to have antibacterial properties.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,20-13-5-3-11(16)4-6-13)14(19)17-9-7-12(18)8-10-17/h3-6,12,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZINMCHMQOHGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)

![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)



![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)